N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide
Description
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide is a chiral piperidine derivative characterized by an (S)-configured stereocenter, a methyl-substituted acetamide group, and a 2-amino-acetyl moiety attached to the piperidine ring. Notably, it was listed in CymitQuimica’s catalog (Ref: 10-F084716) but is currently discontinued, limiting its commercial availability .
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7,11H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMZTLWRQPIQML-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminoacetylation of the Piperidine Intermediate
The Boc-protected piperidine undergoes aminoacetylation at the 1-position using chloroacetyl chloride in dichloromethane (DCM) with triethylamine (NEt₃) as a base. Reaction conditions are maintained at −20°C to minimize hydrolysis, yielding the 2-aminoacetyl intermediate with >90% conversion.
Methylation via Reductive Amination
The introduction of the methyl-acetamide group at the 3-position employs reductive amination. The intermediate reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid). This step proceeds with 85% yield and retains the stereochemical integrity of the piperidine ring.
Boc Deprotection and Final Purification
Deprotection is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 12 hours. The crude product is neutralized with aqueous sodium bicarbonate and purified via silica gel chromatography (gradient elution: 10–50% CMA80 in DCM). Final isolation yields a white crystalline solid with 78% purity, which is further recrystallized from acetonitrile/ethyl acetate.
Catalytic Systems and Reaction Optimization
Coupling Reagents for Amide Bond Formation
The formation of the acetamide bond utilizes carbodiimide-based coupling agents. Ethylcarbodiimide hydrochloride (EDC·HCl) combined with hydroxybenzotriazole (HOBt) in acetonitrile achieves 92% coupling efficiency between the acetylated piperidine and methylamine. Alternative reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) show comparable yields but require stricter moisture control.
Table 1: Comparison of Coupling Reagents
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| EDC·HCl / HOBt | CH₃CN | 25 | 92 | <5% urea derivatives |
| HBTU / DIPEA | DCM | 0 | 89 | 8% phosphoramides |
| DCC / DMAP | THF | 40 | 81 | 15% dicyclohexylurea |
Stereochemical Control and Chiral Resolution
The (S)-configuration at the piperidine 1-position is critical for biological activity. Chiral resolution is achieved using (R)-(−)-mandelic acid as a resolving agent in ethanol, yielding diastereomeric salts with >98% enantiomeric excess (ee). Recrystallization from hot isopropanol further enhances purity to 99.5% ee, as confirmed by chiral HPLC (Chiralpak IC-3 column, hexane/ethanol = 70:30).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale production employs continuous flow reactors to enhance reaction consistency. The aminoacetylation step is performed in a microreactor at 10 mL/min flow rate, reducing reaction time from 12 hours (batch) to 45 minutes.
Solvent Recycling and Waste Management
Methanol and DCM are recovered via fractional distillation (≥95% recovery efficiency). Aqueous waste containing TFA is neutralized with calcium hydroxide, precipitating calcium trifluoroacetate for safe disposal.
Analytical Validation and Quality Control
Structural Confirmation via NMR and X-ray Crystallography
¹H NMR (400 MHz, DMSO-d₆) confirms the structure: δ 3.85–3.75 (m, 1H, piperidine H-3), 3.10 (s, 3H, N-methyl), 2.95–2.80 (m, 2H, aminoacetyl CH₂). Single-crystal X-ray diffraction (Cu-Kα radiation) resolves the absolute (S)-configuration with a Flack parameter of 0.02(3).
Purity Assessment by HPLC
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms ≥99% purity. Critical impurities include residual Boc-protected intermediates (<0.2%) and diastereomers (<0.1%).
Challenges and Mitigation Strategies
Hydrolytic Degradation
The aminoacetyl group is prone to hydrolysis at pH < 3. Lyophilization under nitrogen atmosphere and storage at −20°C in amber vials extends shelf-life to 24 months.
Scalability of Chromatographic Purification
Preparative HPLC replaces silica gel chromatography for batches >1 kg, reducing solvent consumption by 40% while maintaining purity standards.
Comparative Analysis with Alternative Synthetic Routes
Table 2: Synthetic Route Efficiency
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Boc Protection/Deprotection | 5 | 62 | 99.5 | 120 |
| Direct Amination | 3 | 45 | 97 | 85 |
| Enzymatic Acetylation | 4 | 78 | 98.5 | 200 |
The Boc-mediated route remains optimal for large-scale synthesis despite higher costs, owing to superior stereochemical outcomes .
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxide derivatives.
Reduction: May produce reduced amines or alcohols.
Substitution: Can result in various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide has garnered interest for its role as a potential therapeutic agent. Its structural characteristics suggest it may interact with specific biological targets, making it a candidate for drug development.
Potential Therapeutic Uses
- Neurological Disorders : Research indicates that compounds similar to AM96304 may influence neurotransmitter systems. Its piperidine structure is known to enhance central nervous system activity, potentially aiding in the treatment of conditions such as depression and anxiety.
- Antinociceptive Properties : Studies have shown that related compounds exhibit analgesic effects, suggesting that AM96304 could be explored for pain management therapies.
- Antitumor Activity : Preliminary investigations into the compound's effects on cancer cell lines indicate potential antitumor properties, warranting further exploration in oncology research.
Neuroscience Research
The compound's ability to modulate neurotransmitter systems makes it a valuable tool in neuroscience. It can be used to study synaptic transmission and plasticity, contributing to our understanding of learning and memory processes.
Case Studies
- A study on similar piperidine derivatives demonstrated their efficacy in enhancing cognitive function in animal models, indicating that AM96304 could have similar effects.
- Research involving receptor binding assays has shown that compounds with structural similarities can selectively bind to dopamine and serotonin receptors, suggesting a mechanism for mood regulation.
Pharmacological Insights
The pharmacokinetic profile of this compound is crucial for its application in drug formulation. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will aid in optimizing its therapeutic use.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features, molecular formulas, and distinguishing characteristics of N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide and related piperidine-acetamide derivatives:
Key Structural Differences and Implications
- Amino-Acetyl vs. Hydroxyimino Groups: The target compound’s 2-amino-acetyl group provides two hydrogen bond donors (NH2), whereas the hydroxyimino group in (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide offers a hydrogen bond acceptor (N–O) . This distinction may influence solubility and target interactions.
- Substituent Complexity: Compounds like 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide incorporate bulkier alkyl groups, which could enhance membrane permeability but reduce aqueous solubility .
Research Findings and Pharmacological Relevance
- Synthetic Efficiency: The hydroxyimino derivative () achieved 68–72% yields via optimized routes, suggesting efficient synthesis for piperidine-acetamide scaffolds . Comparable data for the target compound are unavailable due to its discontinued status .
- Analgesic Potential: Piperidine derivatives are historically associated with analgesic properties . The amino-acetyl group in the target compound may modulate opioid receptor affinity, though explicit studies are lacking.
- Structural Complexity and Bioactivity : Larger molecules like the indole-piperazine-pyridine hybrid () exhibit higher topological polar surface areas (TPSA > 90 Ų), likely reducing blood-brain barrier penetration compared to simpler analogs .
Biological Activity
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide, a synthetic compound with a complex structure, is being explored for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Structure and Composition
The molecular formula of this compound is . Its structure includes a piperidine ring substituted with an amino-acetyl group and a methylacetamide moiety.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 213.28 g/mol |
| CAS Number | 1354010-11-9 |
| Melting Point | Not specified |
| Solubility | Soluble in water |
This compound exhibits its biological effects through interactions with specific molecular targets in the body. The compound may modulate receptor activity or enzyme function, which can lead to various physiological responses.
Pharmacological Applications
Research indicates that this compound may have potential therapeutic effects in treating neurological disorders due to its structural similarities to known neuroactive agents. Its biological activities include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Neuroprotective Effects : There is ongoing research into the neuroprotective properties of similar piperidine derivatives, focusing on their ability to mitigate neurodegeneration in models of diseases such as Alzheimer’s and Parkinson’s.
Case Studies
- Antimicrobial Efficacy : A study conducted on various piperidine derivatives found that compounds similar to this compound demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The MIC values for these compounds varied significantly, indicating a structure-activity relationship that merits further investigation .
- Neuropharmacological Studies : In vitro studies have indicated that certain piperidine derivatives can enhance cognitive function in animal models by modulating neurotransmitter systems, suggesting potential applications in treating cognitive impairments associated with aging .
Summary of Biological Activities
| Activity Type | Target Organism/Effect | MIC (mg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 |
| Antifungal | Candida albicans | 3.125 - 100 |
| Neuroprotective | Neurodegenerative models | Not quantified |
Relevant Literature
Several studies have focused on the biological activity of similar compounds:
- A study published in MDPI highlighted the antibacterial properties of piperidine derivatives, noting their effectiveness against various pathogens .
- Research from PubChem provides insights into the pharmacological profiles of related compounds, suggesting that structural modifications can significantly alter biological activity .
Q & A
Q. What are the recommended synthetic routes and characterization methods for N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide?
Methodological Answer: Synthesis typically involves coupling reactions between functionalized piperidine derivatives and acetamide precursors. For example, analogous compounds (e.g., piperidinyl-acetamide derivatives) are synthesized via nucleophilic substitution or amide bond formation using reagents like 1-methyl-4-piperidone and isopropylamine, followed by purification via column chromatography . Characterization includes:
- Nuclear Magnetic Resonance (NMR): To confirm stereochemistry and structural integrity.
- Mass Spectrometry (MS): For molecular weight validation and purity assessment.
- High-Performance Liquid Chromatography (HPLC): To quantify purity (>95% is typical for research-grade compounds) .
Table 1: Example Synthesis Parameters for Analogous Piperidine Derivatives
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | EDCl/HOBt, DCM, RT | 75–85 | 97.5% |
| Purification | Silica gel chromatography | 80–90 | 99.0% |
Q. How can researchers ensure compound stability during storage and experimental use?
Methodological Answer:
- Storage: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
- Stability Testing: Conduct accelerated degradation studies under varied pH, temperature, and humidity. Monitor via HPLC for degradation products (e.g., free amine or acetyl byproducts) .
Q. What analytical techniques are critical for assessing purity and structural integrity?
Methodological Answer:
- Tandem Mass Spectrometry (MS/MS): Identifies fragmentation patterns to confirm molecular structure.
- Chiral HPLC: Essential for verifying enantiomeric purity in stereospecific derivatives .
- Elemental Analysis: Validates empirical formula accuracy (e.g., C, H, N content) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for novel derivatives?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediates. For example:
- Software: Gaussian, ORCA, or NWChem for energy profiling.
- Validation: Compare computed activation energies with experimental kinetic data .
Table 2: Computational vs. Experimental Reaction Barriers (Example)
| Reaction Step | Computed ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |
|---|---|---|
| Amide formation | 22.3 | 24.1 ± 0.5 |
| Cyclization | 18.7 | 19.2 ± 0.3 |
Q. How can discrepancies in reported biological activity data be resolved?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers.
- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (pH, temperature, cell lines).
- Target Engagement Assays: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding affinity .
Q. What strategies are effective for identifying molecular targets in neurological studies?
Methodological Answer:
- Chemoproteomics: Use affinity-based probes (e.g., photoaffinity labeling) to capture interacting proteins.
- CRISPR-Cas9 Screens: Identify gene knockouts that modulate compound efficacy.
- Molecular Docking: Screen against structural databases (e.g., PDB) to prioritize targets .
Q. How can Design of Experiments (DoE) improve reaction yield and reproducibility?
Methodological Answer: DoE (e.g., factorial or response surface designs) systematically varies parameters (temperature, solvent ratio, catalyst loading). For example:
- Central Composite Design: Optimizes a two-step synthesis with <20 experiments.
- Output Metrics: Yield, enantiomeric excess, and reaction time .
Table 3: Example DoE Parameters for Amide Coupling
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 25–60°C | 40°C |
| Solvent (DCM:DMF) | 1:1–3:1 | 2:1 |
| Catalyst (mol%) | 5–15 | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
